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Compound of Interest

Compound Name: Delphinidin Chloride

Cat. No.: B1670221 Get Quote

Abstract: Diabetes mellitus is a global metabolic disorder requiring novel therapeutic strategies.

Delphinidin chloride, a naturally occurring anthocyanidin, has emerged as a promising

candidate due to its multifaceted anti-diabetic properties. This document provides a

comprehensive technical overview of preliminary research on delphinidin chloride,

summarizing its effects in various in vitro, in vivo, and in silico diabetes models. Key findings

indicate that delphinidin chloride mitigates diabetic complications by inhibiting protein

glycation, protecting pancreatic β-cells via the AMPK signaling pathway, modulating intestinal

glucose uptake, and improving insulin sensitivity. This guide consolidates quantitative data,

details experimental methodologies, and visualizes key molecular pathways to support further

research and development in this area.

In Vitro Models and Mechanisms of Action
Preliminary in vitro studies have elucidated several mechanisms through which delphinidin
chloride may exert its anti-diabetic effects, ranging from direct enzymatic inhibition to the

modulation of complex cellular signaling pathways.

Inhibition of Protein Glycation
Advanced glycation end-products (AGEs) are central to the pathogenesis of diabetic

complications. Delphinidin chloride has demonstrated a significant capacity to inhibit the

glycation of albumin, a key plasma protein.
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In vitro findings: Treatment with 100 mg/mL of delphinidin chloride in its free form reduced

albumin glycation by 30.50 ± 3.46%.[1] This effect was even more pronounced when

delphinidin chloride was encapsulated in liposomes, which achieved a reduction of 8.50 ±

2.10% under similar conditions, suggesting that formulation can significantly enhance its

anti-glycation activity.[1][2]

Pancreatic β-Cell Protection
Hyperglycemia-induced oxidative stress leads to pancreatic β-cell apoptosis, impairing insulin

secretion. Delphinidin has been shown to protect these critical cells.

Mechanism: In RIN-m5F pancreatic β-cells exposed to high-glucose stress, delphinidin

decreases apoptosis by inducing autophagy.[3] This protective effect is mediated through the

activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] Key molecular

changes include an increase in the phosphorylation of AMPKα at Thr172 and a decrease in

the level of cleaved caspase 3, an executioner of apoptosis.
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Caption: Delphinidin's protection of pancreatic β-cells via AMPK.

Modulation of Glucose Uptake and Metabolism
Delphinidin chloride influences glucose homeostasis by affecting its absorption in the

intestine and its uptake into peripheral tissues.

Intestinal Absorption: Delphinidin inhibits intestinal glucose absorption through a mechanism

involving the free fatty acid receptor 1 (FFA1/GPR40).[4] Activation of this receptor in Caco-2

intestinal cells leads to intracellular calcium release, which in turn inhibits glucose uptake.[4]
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Peripheral Glucose Uptake: Anthocyanin-rich extracts, including those containing delphinidin,

have been shown to increase glucose uptake in L6 myotubes and C2C12 cells.[5][6] This

action is mediated by promoting the translocation of glucose transporter 4 (GLUT4) to the

plasma membrane through the activation of both the PI3K/Akt (insulin-dependent) and

AMPK (insulin-independent) signaling pathways.[6][7][8]
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Caption: Delphinidin promotes GLUT4 translocation via the AMPK pathway.

In Vivo Efficacy in Diabetes Models
Animal studies have corroborated the in vitro findings, demonstrating the potential of

delphinidin chloride to ameliorate diabetic conditions.

Anti-glycation Effects in Diabetic Mice
Consistent with in vitro results, delphinidin chloride administered to diabetic mice effectively

reduced glycation markers.

Study Design: Diabetic mice received a daily administration of 100 mg/kg delphinidin
chloride-loaded liposomes for eight weeks.[1][2]

Outcome: This treatment led to a significant decrease in the rate of albumin glycation to

46.35 ± 1.20% and reduced HbA1c levels to 3.60 ± 0.25%.[1][2] These results highlight the

potent in vivo anti-glycation activity, particularly with a liposomal delivery system.[2]

Improvement of Insulin Resistance in High-Fat Diet
Models
In a mouse model mimicking diet-induced obesity and type 2 diabetes, a supplement

containing cyanidin and delphinidin demonstrated broad metabolic benefits.

Effects: The supplementation was found to mitigate the development of obesity,

dyslipidemia, hepatic steatosis, and insulin resistance.[9]

Mechanism: These beneficial effects were associated with the attenuation of liver

inflammation and oxidative stress, specifically through the downregulation of the redox-

sensitive JNK and IKK/NF-κB signaling pathways.[9]

Stimulation of Incretin Secretion
The incretin hormone glucagon-like peptide-1 (GLP-1) is a key regulator of glucose

homeostasis. Delphinidin has been shown to act as a GLP-1 secretagogue.
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Findings: A delphinidin 3-rutinoside (D3R)-rich blackcurrant extract, at a dose equivalent to 1

mg D3R/kg body weight, significantly improved glucose tolerance in rats.[10] This

improvement was attributed to the stimulation of GLP-1 secretion, which subsequently

induced insulin secretion.[10]

Diabetes Induction
in Mice (STZ)

Grouping:
1. Control

2. Diabetic Control
3. Diabetic + DC Liposomes

Daily Oral Gavage
(100 mg/kg DC)

for 8 Weeks

Blood Sample
Collection

Biochemical Analysis:
- Albumin Glycation (ELISA)

- HbA1c Levels
Data Interpretation

Click to download full resolution via product page

Caption: General experimental workflow for in vivo anti-glycation studies.

In Silico and Molecular Docking Studies
Computational methods have been employed to identify potential molecular targets of

delphinidin, providing insights into its inhibitory mechanisms at an atomic level.

Glucokinase Regulatory Protein (GKRP): A molecular docking study identified delphinidin as

a potential GKRP inhibitor. It exhibited a strong binding affinity with a binding free energy of

-8.7 kcal/mol, suggesting it can modulate glucokinase activity, a key enzyme in glucose

sensing.[11]

Fyn Kinase: Docking simulations have also highlighted the interaction between delphinidin

and Fyn kinase, a non-receptor tyrosine kinase implicated in various signaling pathways.[12]

Summary of Quantitative Data
Table 1: In Vitro Efficacy of Delphinidin Chloride
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Parameter Model System Concentration Result Citation

Albumin

Glycation
Chemical Assay 100 mg/mL

30.50 ± 3.46%

reduction (free

form)

[1]

Albumin

Glycation
Chemical Assay 100 mg/mL

8.50 ± 2.10%

reduction

(liposomal)

[1][2]

EGFR Inhibition Enzyme Assay - IC₅₀ = 2.37 µM [13]

ERβ Binding Receptor Assay - IC₅₀ = 9.7 µM [13]

Carbonyl

Reductase
Enzyme Assay

500 µM

substrate
IC₅₀ = 16 µM [14]

Table 2: In Vivo Efficacy of Delphinidin Chloride
Parameter Animal Model

Dosage &
Duration

Result Citation

Albumin

Glycation
Diabetic Mice

100 mg/kg/day

(liposomal) for 8

weeks

Reduction to

46.35 ± 1.20%
[1][2]

HbA1c Levels Diabetic Mice

100 mg/kg/day

(liposomal) for 8

weeks

Reduction to

3.60 ± 0.25%
[1][2]

Glucose

Tolerance
Rats

5 mg/kg extract

(1 mg D3R/kg)

Significant

improvement
[10]

Detailed Experimental Protocols
In Vitro Albumin Glycation Assay

Reaction Mixture: Prepare a solution containing bovine serum albumin (BSA) and a high

concentration of glucose in a phosphate buffer (pH 7.4).
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Treatment: Add delphinidin chloride (free or liposomal) at the desired concentration (e.g.,

100 mg/mL) to the reaction mixture. A control group without delphinidin is run in parallel.

Incubation: Incubate the mixtures under sterile conditions at 37°C for a period of several

weeks to allow for the glycation process.

Quantification: Measure the level of albumin glycation at various time points. The rate of

glycation can be evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA) with

antibodies specific for glycated albumin.[1]

Pancreatic β-Cell Culture and Apoptosis Assay
Cell Culture: Culture RIN-m5F pancreatic β-cells in standard RPMI-1640 medium

supplemented with fetal bovine serum and antibiotics.

High-Glucose Stress: Induce apoptosis by exposing the cells to a high-glucose medium

(e.g., 33.3 mM glucose) for 24-48 hours.

Treatment: Co-treat the cells with varying concentrations of delphinidin during the high-

glucose exposure period.

Apoptosis Analysis: Quantify apoptosis using flow cytometry after staining with Annexin V-

FITC and Propidium Iodide (PI).

Western Blot Analysis: Lyse the cells and perform Western blotting to measure the

expression levels of key proteins such as phosphorylated AMPKα (Thr172) and cleaved

caspase 3 to confirm the signaling pathway.

In Vivo Diabetic Mouse Model Protocol
Animal Model: Use a suitable mouse strain (e.g., C57BL/6J).

Diabetes Induction: Induce diabetes with a single or multiple intraperitoneal injections of

streptozotocin (STZ) or by providing a high-fat diet (HFD) for several weeks to induce insulin

resistance.[9]

Grouping: Randomly assign diabetic animals to a control group (vehicle), and a treatment

group receiving delphinidin chloride (e.g., 100 mg/kg, orally) daily.[2]
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Monitoring: Monitor blood glucose levels and body weight regularly throughout the study

period (e.g., 8 weeks).

Terminal Analysis: At the end of the study, collect blood to measure HbA1c and glycated

albumin.[2] Tissues such as the liver and pancreas can be harvested for histological or

molecular analysis (e.g., NF-κB activation).[9]

Molecular Docking Protocol
Protein and Ligand Preparation: Obtain the 3D crystal structure of the target protein (e.g.,

GKRP) from the Protein Data Bank (PDB). Prepare the 3D structure of delphinidin using

chemical drawing software and optimize its geometry using a computational method like

Density Functional Theory (DFT).[11]

Docking Simulation: Use a molecular docking program (e.g., AutoDock) to perform a blind

docking study, which allows the ligand to search the entire protein surface for potential

binding sites.[11]

Analysis: Analyze the resulting poses based on binding free energy (kcal/mol) and

intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key

residues in the protein's active or allosteric sites.[11]

Conclusion and Future Directions
The preliminary evidence strongly suggests that delphinidin chloride possesses significant

anti-diabetic potential, acting through multiple, complementary mechanisms. It directly

counteracts the formation of AGEs, protects insulin-producing cells, improves glucose

homeostasis, and reduces inflammation associated with insulin resistance. The quantitative

data from in vitro and in vivo models provide a solid foundation for its further development.

Future research should focus on long-term efficacy and safety studies, detailed

pharmacokinetic and bioavailability assessments to optimize delivery systems, and eventual

translation into human clinical trials. Elucidating the synergistic effects of delphinidin with

existing anti-diabetic drugs could also open new avenues for combination therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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